3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile
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Overview
Description
3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound, characterized by its ethylthio and dimethyl substitutions on a benzo[c]thiophene core, features both a ketone and a nitrile functional group, making it a versatile molecule in organic synthesis and research.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects and are used in medicinal chemistry to improve advanced compounds .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives are known to have a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile typically involves multi-step organic synthesis techniques. A common method begins with the cyclization of appropriate starting materials to form the benzo[c]thiophene core. Ethylthio and dimethyl groups are then introduced via electrophilic aromatic substitution or nucleophilic addition reactions. Finally, functionalization at the 4-position is achieved through selective oxidation to form the ketone and nitrile groups.
Industrial Production Methods: In an industrial context, the production of this compound may leverage high-throughput synthesis techniques and continuous flow chemistry to optimize yield and efficiency. Key considerations include reaction scalability, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Its reactivity is influenced by the presence of both electron-donating (ethylthio and dimethyl groups) and electron-withdrawing (ketone and nitrile groups) substituents.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often employ nucleophiles like Grignard reagents or organolithium compounds under controlled conditions.
Major Products Formed: Major products depend on the specific reactions. For instance, reduction can lead to the formation of alcohols or amines, while substitution reactions may yield various derivatives based on the introduced substituents.
Scientific Research Applications
This compound finds applications across multiple fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, contributing to advancements in materials science and medicinal chemistry.
Biology
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities, based on its structural features.
Industry: Utilized in the manufacturing of specialty chemicals, dyes, and polymers due to its unique chemical properties.
Comparison with Similar Compounds
Similar compounds include other substituted benzo[c]thiophenes, such as those with different alkyl, aryl, or functional group substitutions. Compared to these analogs, 3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile is unique due to its combination of ethylthio, dimethyl, ketone, and nitrile functionalities. This distinct structure may result in different reactivity, biological activity, and application potential.
List of Similar Compounds
3-Methyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile
6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile
3-(Propylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile
Hope that sheds some light on the fascinating world of this compound! Curious about any specific details or next steps? Just let me know.
Properties
IUPAC Name |
3-ethylsulfanyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS2/c1-4-16-12-11-8(10(7-14)17-12)5-13(2,3)6-9(11)15/h4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSBTZDYHQSAAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C2C(=C(S1)C#N)CC(CC2=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381150 |
Source
|
Record name | 3-(Ethylsulfanyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-70-7 |
Source
|
Record name | 3-(Ethylsulfanyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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